1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
Overview
Description
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as Indacaterol, is a long-acting beta2-adrenergic agonist (LABA) used for the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is a selective agonist of the beta2-adrenergic receptor, which is found in the lungs and is responsible for relaxing the smooth muscles in the airways, thereby increasing airflow and reducing symptoms of COPD.
Mechanism of Action
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride works by selectively binding to the beta2-adrenergic receptor in the lungs, which leads to the activation of the cyclic AMP pathway, resulting in relaxation of the smooth muscles in the airways and increased airflow. The activation of this pathway also leads to the inhibition of inflammatory mediators, which contributes to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the lungs. It increases the activity of the beta2-adrenergic receptor, leading to increased levels of cyclic AMP, which in turn leads to relaxation of the smooth muscles in the airways. This compound also inhibits the release of inflammatory mediators, such as cytokines and chemokines, which contributes to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It has a long duration of action, which allows for sustained effects and reduces the need for frequent dosing. It is also highly selective for the beta2-adrenergic receptor, which reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in lab experiments.
Future Directions
There are several future directions for research on 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the potential for combination therapy with other drugs for the treatment of COPD. Another area of interest is the development of new formulations of this compound with improved solubility and stability. Additionally, further studies are needed to explore the long-term safety and efficacy of this compound in the treatment of COPD.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its therapeutic potential in the treatment of COPD. Several clinical trials have demonstrated its efficacy in improving lung function, reducing exacerbations, and improving quality of life in patients with COPD. This compound has also been compared to other LABAs and found to be superior in terms of its duration of action and safety profile.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c18-15(11-17-8-1-2-9-17)12-19-16-7-6-13-4-3-5-14(13)10-16;/h6-7,10,15,18H,1-5,8-9,11-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYCXJQJEUFXPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC3=C(CCC3)C=C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.